N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
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Overview
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The furan and thiophene rings can be synthesized through well-established methods such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene . These heterocycles are then functionalized to introduce the necessary substituents for subsequent coupling reactions.
The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . The sulfonamide group is introduced through sulfonation reactions, typically using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the imidazole ring can produce dihydroimidazole compounds .
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe for studying biological processes involving heterocyclic compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors . The heterocyclic rings can participate in π-π stacking interactions and other non-covalent interactions, contributing to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group.
Uniqueness
The presence of the sulfonamide group in N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide imparts unique chemical properties, such as increased solubility and the ability to form strong hydrogen bonds .
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-11(2)16-18-15(9-19(16)3)24(20,21)17-8-13-7-12(10-23-13)14-5-4-6-22-14/h4-7,9-11,17H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYSLIBNQZNFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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